Oct-7-en-2-amine
Overview
Description
Oct-7-en-2-amine is an organic compound that belongs to the class of amines. It is characterized by the presence of an amine group (-NH2) attached to an octene chain. This compound is known for its involvement in various biochemical reactions, primarily through its interactions with enzymes and proteins.
Mechanism of Action
Target of Action
Oct-7-en-2-amine, as a type of amine, is likely to interact with various biological targets. Amines are known to interact with a variety of receptors and enzymes, including those involved in neurotransmission . .
Mode of Action
For instance, they can act as agonists or antagonists at various receptors, altering the physiological response . They can also interact with enzymes, potentially altering their activity .
Biochemical Pathways
For example, they can act as neurotransmitters, influencing the transmission of signals in the nervous system . They can also be involved in the regulation of growth and blood pressure .
Pharmacokinetics
Most drugs’ adme properties strongly depend on the ability of the drug to pass through membranes via simple diffusion . Only the uncharged form of a drug can pass through a membrane by simple diffusion .
Result of Action
For example, they can influence cell signaling, alter enzyme activity, and modulate neurotransmission .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can influence the ionization state of amines, which can in turn affect their ability to interact with their targets . Additionally, factors such as temperature and the presence of other molecules can also influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Oct-7-en-2-amine is involved in several biochemical reactions, primarily through its interactions with enzymes and proteins. It is known to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids . This interaction is essential for the synthesis and degradation of amino acids. Additionally, this compound interacts with monoamine oxidases, which are enzymes responsible for the oxidative deamination of monoamines . These interactions play a crucial role in maintaining the balance of neurotransmitters in the nervous system.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate specific signaling pathways that regulate cell growth and differentiation . It also affects gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound plays a role in cellular metabolism by influencing the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events . This binding can lead to the activation or inhibition of enzymes, depending on the context. For example, this compound can inhibit monoamine oxidases, leading to an increase in the levels of neurotransmitters . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing neurotransmitter levels and improving cognitive function . At high doses, it can lead to toxic or adverse effects, including neurotoxicity and oxidative stress . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with low doses being therapeutic and high doses being harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis and degradation of amino acids . It interacts with enzymes such as transaminases and monoamine oxidases, which play a crucial role in these pathways . This compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Organic cation transporters (OCTs) and plasma membrane monoamine transporters (PMATs) are involved in the uptake and distribution of this compound . These transporters facilitate the movement of this compound across cell membranes and its accumulation in specific tissues . The localization and accumulation of this compound can influence its biological activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and can be found in various organelles, including the mitochondria and Golgi apparatus . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments . This localization is crucial for its role in cellular processes and its interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Oct-7-en-2-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of haloalkanes with ammonia or amines. For example, the reaction of 7-octen-2-one with ammonia under controlled conditions can yield this compound . Another method involves the reductive amination of aldehydes or ketones, where the carbonyl group is first converted to an imine, followed by reduction to form the amine .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes typically use catalysts and hydrogen gas to facilitate the reduction step, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oct-7-en-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups on the carbon chain
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield nitroso or nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
Oct-7-en-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound interacts with enzymes such as transaminases, which catalyze the transfer of amino groups from amino acids to keto acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of fine chemicals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Oct-7-en-2-amine include:
Oct-7-en-2-one: An analog with a ketone group instead of an amine group.
Oct-7-en-2-ol: An alcohol derivative with a hydroxyl group.
Oct-7-en-2-thiol: A thiol derivative with a sulfhydryl group
Uniqueness
This compound is unique due to its specific amine functionality, which allows it to participate in a wide range of biochemical reactions. Its ability to interact with enzymes and facilitate amino group transfer makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
oct-7-en-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-3-4-5-6-7-8(2)9/h3,8H,1,4-7,9H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKFFWZGHRAKFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCC=C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.